Methyl 3-amino-5-methoxybenzoate hcl
Description
Methyl 3-amino-5-methoxybenzoate HCl (CAS: 35589-28-7) is a benzoate ester derivative featuring an amino group at the 3-position, a methoxy group at the 5-position, and a hydrochloride counterion. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol . The compound’s structure combines aromatic amine and ester functionalities, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like benzoxazoles or hydrazinecarbothioamides . The hydrochloride salt enhances its stability and solubility in polar solvents compared to its free base form, aligning with trends observed in other pharmaceutical hydrochlorides .
Properties
IUPAC Name |
methyl 3-amino-5-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8-4-6(9(11)13-2)3-7(10)5-8;/h3-5H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQQSTYTHRHVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-methoxybenzoate hydrochloride can be synthesized through several methods. One common approach involves the reduction of methyl 3-methoxy-5-nitrobenzoate using a reducing agent such as ammonium formate in the presence of a palladium catalyst. The reaction is typically carried out in methanol under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of methyl 3-amino-5-methoxybenzoate hydrochloride often involves large-scale reduction reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Diazotization and Substitution Reactions
The amino group in methyl 3-amino-5-methoxybenzoate HCl can undergo diazotization, forming a diazonium intermediate, which enables nucleophilic substitution or coupling reactions.
Example Reaction: Bromination via Diazonium Intermediate
-
Reagents : Sodium nitrite (NaNO₂), HBr, CuBr
-
Conditions : 0–70°C, aqueous acidic medium
-
Mechanism :
-
Diazotization of the amino group in HCl forms a diazonium salt.
-
Sandmeyer-type bromination replaces the diazo group with bromine.
-
| Starting Material | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 3-Amino-5-(methoxycarbonyl)benzoic acid | 3-Bromo-5-(methoxycarbonyl)benzoic acid | 68% | 15% HBr, NaNO₂, CuBr, 0–70°C |
Key Insight : The methoxy and ester groups remain stable under these conditions, enabling selective bromination at the aromatic ring.
Oxidation and Reduction Reactions
The amino and ester functional groups participate in redox transformations.
Oxidation of the Amino Group
-
Reagents : KMnO₄ or H₂O₂
-
Conditions : Acidic or basic medium
-
Products : Nitroso or nitro derivatives.
Reduction of the Ester Group
-
Reagents : LiAlH₄ or NaBH₄
-
Conditions : Anhydrous solvent (e.g., THF)
-
Product : 3-Amino-5-methoxybenzyl alcohol.
Note : The hydrochloride salt may require neutralization (e.g., with NaOH) prior to reduction.
Ester Hydrolysis and Carboxylic Acid Derivatives
The ester group undergoes hydrolysis to form carboxylic acids or react with nucleophiles.
Acidic or Basic Hydrolysis
-
Conditions :
-
Acidic: HCl/H₂O, reflux.
-
Basic: NaOH/H₂O, followed by acidification.
-
-
Product : 3-Amino-5-methoxybenzoic acid.
Transesterification
-
Reagents : Alcohol (e.g., ethanol), acid catalyst.
-
Product : Ethyl 3-amino-5-methoxybenzoate.
Electrophilic Aromatic Substitution
The electron-donating methoxy group directs electrophiles to the para and ortho positions.
Nitration
-
Reagents : HNO₃/H₂SO₄
-
Product : Methyl 3-amino-5-methoxy-4-nitrobenzoate.
Sulfonation
-
Reagents : H₂SO₄/SO₃
-
Product : Sulfonated derivatives.
Acylation and Alkylation of the Amino Group
The amino group reacts with acylating or alkylating agents to form amides or secondary amines.
Acylation
-
Reagents : Acetyl chloride, pyridine.
-
Product : Methyl 3-acetamido-5-methoxybenzoate.
Example :
-
Starting Material : Methyl 3-amino-5-methylbenzoate
-
Reagent : 3-Chlorobenzoyl chloride
-
Product : Methyl 3-[(3-chlorophenyl)carbonylamino]-5-methylbenzoate (47% yield) .
Complex Formation and Catalytic Reactions
The amino group can act as a ligand in metal complexes.
Stability and Reaction Considerations
Scientific Research Applications
Synthesis and Properties
Methyl 3-amino-5-methoxybenzoate HCl can be synthesized through the esterification of 3-amino-5-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction typically requires refluxing to ensure complete esterification, followed by purification methods such as recrystallization to yield a high-purity product.
Chemical Structure:
- Molecular Formula: C9H11NO3
- Molecular Weight: 181.19 g/mol
- CAS Number: 28179-47-7
Scientific Research Applications
This compound has been utilized in various research applications:
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing more complex pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against various diseases.
Antifungal Activity
Research indicates that methyl benzoates, including this compound, exhibit antifungal properties. Studies have shown that it can enhance the efficacy of established antifungal agents, demonstrating synergistic effects against resistant fungal strains. This suggests its potential use in combination therapies for treating fungal infections.
Photodynamic Therapy (PDT)
This compound has been investigated for its role in photodynamic therapy. It can generate reactive oxygen species upon light activation, which is beneficial for targeting cancer cells. This dual functionality as a therapeutic agent and photosensitizer highlights its promise in oncology.
Case Study 1: Interaction with Antifungal Agents
A study investigated the interaction of this compound with various antifungal agents. The results indicated a synergistic effect, enhancing antifungal activity against resistant strains of fungi. This finding supports its application in treating infections where conventional therapies are ineffective.
Case Study 2: Photodynamic Therapy Applications
Research into the use of this compound in photodynamic therapy revealed its ability to produce reactive oxygen species when exposed to light. This property allows it to selectively target and destroy cancer cells, showcasing its potential as an effective treatment modality in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antifungal Activity | Enhances efficacy of antifungal agents; synergistic effects observed | |
| Photodynamic Therapy | Generates reactive oxygen species upon light activation | |
| Enzyme Inhibition | Binds to enzyme active sites, inhibiting their function | |
| Cellular Interaction | Modulates signaling pathways via receptor interactions |
Mechanism of Action
The mechanism of action of methyl 3-amino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include derivatives with variations in substituents (hydroxy, chloro, or alternate counterions) and functional group positioning. Below is a comparative analysis:
Key Observations:
- Chloro substituents (e.g., Methyl 5-chloro-2-hydroxybenzoate) enhance electrophilicity, favoring nucleophilic substitution reactions .
- Counterion Impact: The HCl salt improves aqueous solubility relative to carboxylate salts (e.g., Sodium 5-amino-2-hydroxybenzoate), which are inherently more water-soluble but lack ester reactivity .
Stability and Handling
The hydrochloride form enhances stability against oxidation and hydrolysis compared to free amines or carboxylates. For instance:
- Storage : Like Cefotiam HCl, the compound should be stored in cool, dry conditions away from strong oxidizers to prevent degradation .
- Purity : Commercial analogs (e.g., Methyl 5-chloro-2-hydroxybenzoate) are typically supplied at >92% purity, indicating robust synthetic protocols for benzoate derivatives .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 3-amino-5-methoxybenzoate HCl, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 3-amino-5-methoxybenzoic acid followed by HCl salt formation. Key steps include:
- Protection of the amino group using Boc or acetyl derivatives to prevent side reactions during esterification.
- Esterification via methanolic HCl or DCC/DMAP-mediated coupling .
- Deprotection and HCl salt crystallization under controlled pH (4–5) to avoid decomposition.
Q. How can the structural identity and purity of this compound be confirmed?
- Analytical Techniques :
- X-ray crystallography using SHELXL for refinement to resolve the HCl salt’s hydrogen-bonding network .
- HRMS (EI/ESI) for molecular ion confirmation (expected m/z: 215.06 [M–Cl]+).
- FTIR to verify ester C=O (∼1720 cm⁻¹), NH₃⁺ (∼2500 cm⁻¹), and methoxy C–O (∼1250 cm⁻¹) .
- Purity Assessment : Elemental analysis (e.g., C: 48.4%, H: 5.1%, N: 5.6%) and HPLC (≥98% purity, C18 column, 0.1% TFA in MeCN/H₂O gradient) .
Advanced Research Questions
Q. How does the HCl salt form influence the compound’s stability under varying pH and temperature conditions?
- Stability Studies :
- pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) across pH 2–7. Monitor via HPLC for hydrolysis products (e.g., free acid or ester decomposition).
- Thermogravimetric analysis (TGA) to assess decomposition onset (expected >150°C).
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Target Hypothesis : The compound’s benzoate scaffold and amino-methoxy substituents suggest potential as a:
- Dopamine D2 receptor modulator : Similar to benzamide derivatives in antiemetic agents .
- MAO-B inhibitor : Methoxy groups may enhance blood-brain barrier penetration.
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Approach :
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., ester carbonyl).
- Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) to study hydrolysis kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
